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Compound of Interest

Compound Name: 2-(4-Aminophenoxy)acetamide

Cat. No.: B1274188 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the biological activities of various 2-(4-Aminophenoxy)acetamide derivatives.

Supported by experimental data, this document delves into their anticancer, anti-inflammatory,

analgesic, and antimicrobial properties, providing a comprehensive resource for evaluating

their therapeutic potential.

This guide synthesizes findings from multiple studies to present a comparative overview of a

series of 2-(4-Aminophenoxy)acetamide derivatives. The core structure, consisting of a

central acetamide scaffold linked to a 4-aminophenoxy group, has been subjected to various

chemical modifications to explore its structure-activity relationships. The compiled data

highlights the potential of this class of compounds in various therapeutic areas.

Comparative Analysis of Biological Activities
The biological activities of 2-(4-Aminophenoxy)acetamide derivatives are summarized below.

The data has been collated from various independent studies to provide a comparative

perspective.
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Derivative/Co
mpound

Biological
Activity

Assay System

Quantitative
Data (e.g.,
IC50, %
Inhibition,
Latency, MIC)

Reference

Anticancer

Activity

N-(1-(4-

chlorophenyl)eth

yl)-2-(4-

nitrophenoxy)ace

tamide

Anticancer

MCF-7 (Breast

Cancer), SK-N-

SH

(Neuroblastoma)

Not specified

quantitatively in

the abstract, but

noted to exhibit

activity.

[1]

Phenoxyacetami

de Derivative I
Cytotoxic

HepG2 (Liver

Cancer)
IC50: 1.43 µM

MCF-7 (Breast

Cancer)
IC50: 7.43 µM

Phenoxyacetami

de Derivative II
Cytotoxic

HepG2 (Liver

Cancer)
IC50: 6.52 µM

2-(4-

Fluorophenyl)-N-

(p-

nitrophenyl)aceta

mide

Anticancer
PC3 (Prostate

Carcinoma)
IC50: 80 µM

MCF-7 (Breast

Cancer)
IC50: 100 µM

2-(4-

Fluorophenyl)-N-

(m-

nitrophenyl)aceta

mide

Anticancer
PC3 (Prostate

Carcinoma)
IC50: 52 µM

Anti-

inflammatory
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Activity

N-(1-(4-

chlorophenyl)eth

yl)-2-(4-

nitrophenoxy)ace

tamide

Anti-

inflammatory

Carrageenan-

induced paw

edema in rats

Exhibited activity,

but quantitative

data not

specified in the

abstract.

[1]

Analgesic Activity

N-(1-(4-

chlorophenyl)eth

yl)-2-(4-

nitrophenoxy)ace

tamide

Analgesic Not specified

Exhibited activity,

but quantitative

data not

specified in the

abstract.

[1]

N-(benzothiazol-

2-yl)-2-[(1-

substituted-1H-

tetrazol-5-

yl)thio]acetamide

derivatives

(general class)

Analgesic

Hot-plate and

tail-clip tests in

mice

Significant

increase in hot-

plate and tail-clip

latencies at 100

mg/kg.

[2]

Antimicrobial

Activity

2-

Mercaptobenzoth

iazole acetamide

derivatives (2b

and 2i)

Antibacterial

E. coli, S. typhi,

S. aureus, B.

subtilis

MIC values close

to the positive

control

(levofloxacin).

[3]

Benzimidazole-

based acetamide

derivatives (2b-

2g)

Antibacterial
Pseudomonas

aeruginosa
MIC: 125 µg/mL [4]

Benzimidazole-

based acetamide

Antifungal Candida krusei MIC: 125 µg/mL [4]
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derivatives (2p,

2s, 2t, 2u)

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

reproducibility and facilitate comparative evaluation.

Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Cell Plating: Cancer cell lines (e.g., MCF-7, HepG2, PC3) are seeded in 96-well plates at a

density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell

attachment.

Compound Treatment: The cells are then treated with various concentrations of the 2-(4-
Aminophenoxy)acetamide derivatives and incubated for a further 24 to 72 hours.

MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of

cell growth, is then calculated.

Anti-inflammatory Activity: Carrageenan-Induced Paw
Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
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Animal Groups: Wistar rats are divided into control, standard (e.g., indomethacin), and test

groups (treated with 2-(4-Aminophenoxy)acetamide derivatives).

Compound Administration: The test compounds are administered orally or intraperitoneally at

a specific dose.

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan

solution is injected into the sub-plantar region of the right hind paw of each rat.

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2,

3, and 4 hours after the carrageenan injection.

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group

relative to the control group.

Analgesic Activity: Hot Plate Test in Mice
This method is used to evaluate the central analgesic activity of compounds.

Animal Groups: Swiss albino mice are divided into control, standard (e.g., morphine), and

test groups.

Compound Administration: The test compounds are administered to the respective groups.

Hot Plate Exposure: At predetermined time intervals after administration (e.g., 30, 60, 90,

and 120 minutes), each mouse is placed on a hot plate maintained at a constant

temperature (typically 55 ± 0.5°C).

Latency Measurement: The time taken for the mouse to exhibit a nociceptive response (e.g.,

licking of the paws or jumping) is recorded as the reaction latency. A cut-off time (usually 15-

20 seconds) is set to prevent tissue damage.

Evaluation of Analgesia: An increase in the reaction latency compared to the control group

indicates an analgesic effect.

Visualizing the Mechanisms and Processes
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To better understand the synthesis and the potential mechanism of action of these derivatives,

the following diagrams are provided.

General Synthesis of 2-(4-Aminophenoxy)acetamide
Derivatives
The synthesis of the target compounds typically involves a multi-step process, starting from the

protection of p-aminophenol, followed by etherification and subsequent amide bond formation,

and finally deprotection.

Step 1: Protection Step 2: Etherification Step 3: Amidation Step 4: Deprotection

p-Aminophenol Protected p-Aminophenol
Protecting Group (e.g., Boc, Cbz)

Ether Intermediate
2-haloacetyl halide

Protected Derivative
Amine (R-NH2)

Final Product
Deprotection

Click to download full resolution via product page

Caption: General synthetic route for 2-(4-Aminophenol)acetamide derivatives.

Proposed Apoptotic Signaling Pathway
Several phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells. A

proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the

modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase

cascade.
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Caption: Proposed intrinsic apoptosis pathway induced by derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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